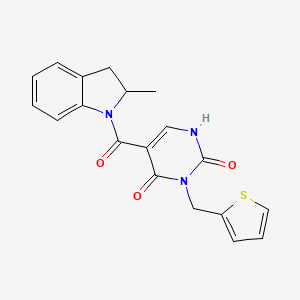

5-(2-methylindoline-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(2-methylindoline-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that appears to be related to the class of pyrimidine diones. These compounds are of interest due to their potential pharmacological properties and their structural similarity to purine bases such as guanine and adenine, which are fundamental components of nucleic acids.

Synthesis Analysis

The synthesis of related pyrimidine dione compounds typically involves multicomponent reactions, as seen in the synthesis of 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones, which was achieved through a water-mediated, catalyst-free method . Similarly, the synthesis of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involved a condensation reaction . These methods emphasize the use of simple and clean reaction profiles, which could be relevant for the synthesis of the compound .

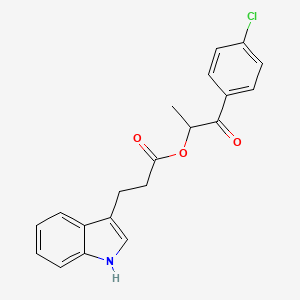

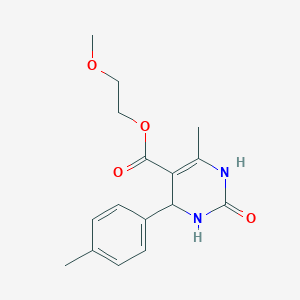

Molecular Structure Analysis

The molecular structure of synthesized pyrimidine dione derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the substitution pattern on the pyrimidine ring, which is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine diones are known to undergo various chemical reactions, including condensation with aldehydes to form 5-arylmethylidene derivatives . The reactivity of the methylene hydrogen atoms in the pyrimidine ring is a key factor in these transformations. Additionally, the Mannich reaction has been employed to introduce aminomethyl groups into pyrimidine dione derivatives, further diversifying the chemical structure and potential biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(2-methylindoline-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The use of spectroscopic techniques can also provide insights into the electronic environment of the molecule, which is related to its chemical properties .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Approaches

Research efforts have been directed towards the synthesis of complex molecules utilizing pyrimidine and isoindoline moieties as core structures. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products for their potential anti-inflammatory and analgesic properties showcases the versatility of pyrimidine derivatives in medicinal chemistry A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.

Structural Characterization

Advanced NMR techniques have been employed to ascertain the structure of complex molecules. A study on the structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione highlights the utility of 1D and 2D NMR spectroscopy in confirming molecular structures, demonstrating the importance of structural analysis in the development of new compounds Khadim Dioukhane, Younas Aouine, A. Nakkabi, S. Boukhssas, H. Faraj, A. Alami, 2021.

Biological Activity and Applications

Biological Activity

Phthalimide derivatives, closely related to the query compound, have been explored for various biological activities. For instance, studies on phthalimide-based chemosensors for the spectrophotometric detection of Cu(II) ions from aqueous mediums indicate potential applications in environmental monitoring and bioanalytical chemistry P. Patil, S. Sehlangia, Ashok A. Patil, C. Pradeep, S. Sahoo, Umesh D. Patil, 2019.

Chemosensors

The development of novel chemosensors based on phthalimide structures for selective detection of metal ions highlights the intersection of organic synthesis and analytical applications, pointing towards the utility of such compounds in developing sensitive and selective detection methods for ions and other small molecules.

Propriétés

IUPAC Name |

5-(2-methyl-2,3-dihydroindole-1-carbonyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-9-13-5-2-3-7-16(13)22(12)18(24)15-10-20-19(25)21(17(15)23)11-14-6-4-8-26-14/h2-8,10,12H,9,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAQLMPBGYMECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methylindoline-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)